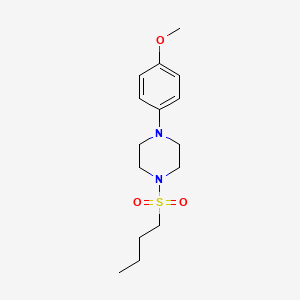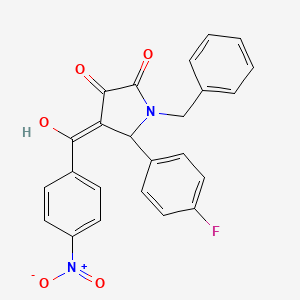
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one, also known as 4-Fluoromethcathinone, is a synthetic cathinone and a designer drug. It is a potent stimulant that affects the central nervous system. The compound has gained popularity in recent years due to its psychoactive effects and availability in the market.
Mécanisme D'action
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone acts as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. The compound also acts as a serotonin releaser, leading to increased serotonin levels in the brain. The mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The use of 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone has been associated with several biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. Prolonged use of the compound can lead to addiction, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone in lab experiments has several advantages. The compound is relatively easy to synthesize and has potent psychoactive effects. It can be used to study the mechanism of action of stimulants on the central nervous system. However, the use of the compound in lab experiments is limited due to its potential for abuse and adverse effects on the body.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone. The compound can be used to study the long-term effects of stimulant use on the body. It can also be used to develop new treatments for addiction and other central nervous system disorders. Further research is needed to understand the mechanism of action and biochemical effects of the compound on the body.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one is a potent stimulant that affects the central nervous system. The compound has gained popularity in recent years due to its psychoactive effects and availability in the market. The synthesis of the compound is relatively simple and can be performed in a laboratory setting. The compound has been extensively studied in the scientific community to understand the mechanism of action and biochemical effects on the central nervous system. Further research is needed to understand the long-term effects of stimulant use on the body and to develop new treatments for addiction and other central nervous system disorders.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone involves the reaction of 4-fluorophenylacetone with 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one. The synthesis is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone has been extensively studied in the scientific community due to its psychoactive effects. The compound has been used in research to understand the mechanism of action and biochemical effects on the central nervous system. It has also been used to study the physiological effects of stimulants on the body.
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMZKAJVDZIRJE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5366114.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)

![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366121.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)

![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5366135.png)